molecular formula C11H10N2O2 B14704121 2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione CAS No. 21769-81-3

2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione

Cat. No.: B14704121
CAS No.: 21769-81-3
M. Wt: 202.21 g/mol
InChI Key: YFYRLBWOIHIZCK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as catalysts . The reactions typically occur under mild conditions, such as solvent-free environments or in the presence of ethanol under reflux .

Major Products

The major products formed from these reactions are various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione stands out due to its efficient synthesis methods, high yields, and diverse pharmacological properties. Its ability to undergo various chemical reactions and form derivatives with enhanced activities further highlights its uniqueness .

Properties

CAS No.

21769-81-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione

InChI

InChI=1S/C11H10N2O2/c14-10-8-4-1-2-5-9(8)11(15)13-7-3-6-12(10)13/h1-2,4-5H,3,6-7H2

InChI Key

YFYRLBWOIHIZCK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3C(=O)N2C1

Origin of Product

United States

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